molecular formula C22H16N6O2S B2666836 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 1114600-25-7

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2666836
CAS No.: 1114600-25-7
M. Wt: 428.47
InChI Key: RVAVNUUCUZCYMN-UHFFFAOYSA-N
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Description

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound contains sulfur, nitrogen, and oxygen atoms within its structure, making it a member of the thiadiazole and quinazoline families

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation. In materials science, it is explored for its potential use in the development of organic semiconductors and photovoltaic cells. Additionally, the compound’s unique structure makes it a valuable tool in the study of heterocyclic chemistry and the development of new synthetic methodologies .

Preparation Methods

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide typically involves a multi-step process. One common method involves the use of a one-pot three-component fusion reaction. This reaction includes substrates such as 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in an ethanol solvent at room temperature. The reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields of the desired product . The advantages of this method include rapid synthesis, mild reaction conditions, and the use of a green solvent.

Chemical Reactions Analysis

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are essential for cell survival and proliferation .

Comparison with Similar Compounds

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-3-yl)methyl]benzamide can be compared to other similar compounds, such as 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. These compounds share a similar heterocyclic structure and exhibit comparable chemical reactivity. the presence of the quinazoline moiety in this compound provides it with unique properties, such as enhanced stability and specific enzyme inhibition capabilities .

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-19(24-13-14-4-3-11-23-12-14)15-7-9-16(10-8-15)25-21-27-28-20(30)17-5-1-2-6-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVNUUCUZCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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